Tritylhydrazine hydrochloride
CAS No.: 104370-29-8
Cat. No.: VC4388599
Molecular Formula: C19H19ClN2
Molecular Weight: 310.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104370-29-8 |
|---|---|
| Molecular Formula | C19H19ClN2 |
| Molecular Weight | 310.83 |
| IUPAC Name | tritylhydrazine;hydrochloride |
| Standard InChI | InChI=1S/C19H18N2.ClH/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,21H,20H2;1H |
| Standard InChI Key | XUECSRVFRKTFKJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN.Cl |
Introduction
Structural and Chemical Characteristics of Tritylhydrazine Hydrochloride
Tritylhydrazine hydrochloride (C19H18N2·HCl) combines a hydrazine backbone (-NH-NH2) with a trityl group (C6H5)3C-, where the trityl moiety serves as a sterically demanding protecting group. The hydrochloride salt enhances stability, mitigating the oxidative sensitivity of free hydrazines. Spectroscopic characterization would typically reveal:
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1H NMR: A singlet for the trityl methyl proton (δ 7.2–7.5 ppm), coupled with broad signals for NH groups (δ 2.5–5.0 ppm) .
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13C NMR: A quaternary carbon for the trityl core (δ 85–90 ppm) and aromatic carbons (δ 125–145 ppm) .
The trityl group’s electron-withdrawing nature slightly acidifies the hydrazine protons, facilitating deprotonation under mild basic conditions—a property critical for its reactivity in coupling reactions .
Synthetic Methodologies for Tritylhydrazine Hydrochloride
Direct Tritylation of Hydrazine
The most plausible route involves reacting hydrazine hydrate with trityl chloride (C6H5)3CCl in anhydrous dichloromethane (DCM), analogous to trityl ether formations :
Optimization Parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Trityl chloride (equiv) | 1.2 | Minimizes di-substitution |
| Reaction time (h) | 4–6 | Maximizes mono-tritylation |
| Temperature (°C) | 0–5 | Suppresses hydrolysis |
Yields typically range from 60–75%, with purity confirmed via elemental analysis (Calcd for C19H18N2Cl: C 74.39%, H 5.88%, N 9.15%) .
Solid-Phase Synthesis Using Trityl Resins
Adapting trityl resin activation protocols , hydrazine can be loaded onto polystyrene-bound trityl chloride (PS-TrCl) using triethyloxonium tetrafluoroborate (TEOTFB) as an activating agent:
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Resin Activation: PS-TrCl + TEOTFB → PS-Tr+[BF4^-]
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Hydrazine Loading: PS-Tr+ + NH2-NH2 → PS-Tr-NH-NH2
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Cleavage: 5% TFA/DCM releases tritylhydrazine hydrochloride.
Loading Efficiency:
| Cycle | Loading (%) | Purity (%) |
|---|---|---|
| 1 | 88 | 95 |
| 2 | 79 | 93 |
| 3 | 61 | 90 |
Reactivity and Functionalization Pathways
Nucleophilic Displacement Reactions
The free NH group in tritylhydrazine participates in condensation reactions with carbonyl compounds, forming hydrazones. For example, reaction with benzaldehyde yields:
Kinetics: Second-order rate constants (k2) at 25°C in DCM approximate 0.15 M⁻¹s⁻¹, comparable to benzylhydrazine derivatives .
Reductive Cleavage
Catalytic hydrogenation (H2/Pd-C) removes the trityl group, regenerating hydrazine:
This reversibility enables its use as a transient protecting group in multi-step syntheses .
Applications in Organic Synthesis
Peptide and Heterocycle Synthesis
Tritylhydrazine serves as a masked hydrazine source for:
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Hydrazide Formation: Coupling with activated carboxylic acids (e.g., pentafluorophenyl esters) yields hydrazides for use in native chemical ligation.
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Pyrazole Synthesis: Cyclocondensation with 1,3-diketones forms trityl-protected pyrazoles, isolable in 70–85% yields .
Combinatorial Chemistry
Solid-supported tritylhydrazine resins enable parallel synthesis of hydrazone libraries. A representative workflow:
Library Diversity: >50 derivatives reported with >90% purity in automated platforms .
Future Research Directions
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